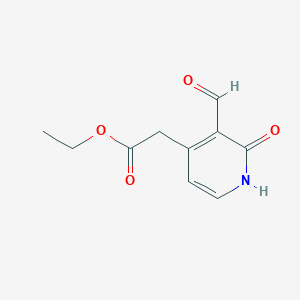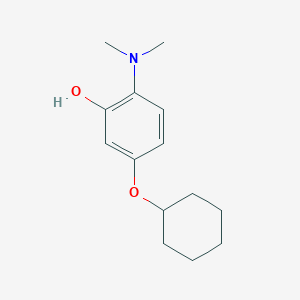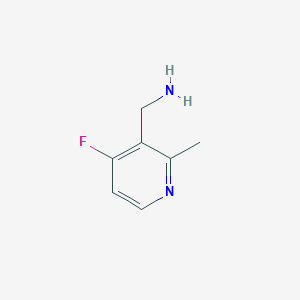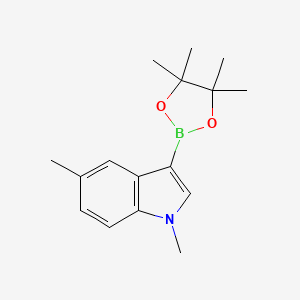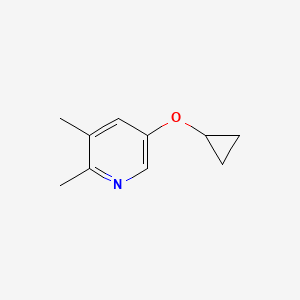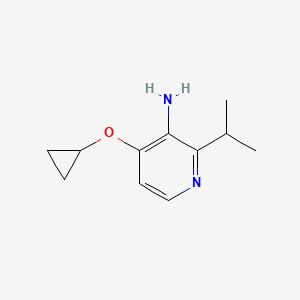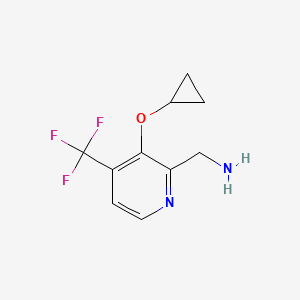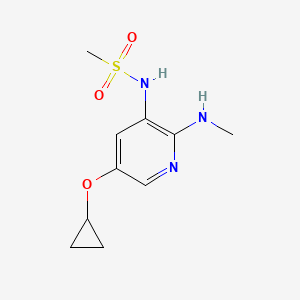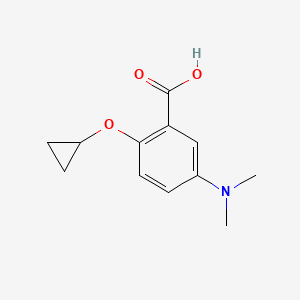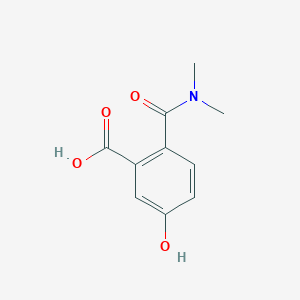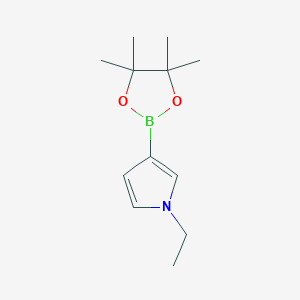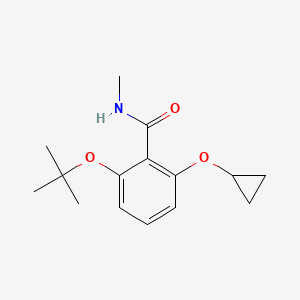
2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with tert-butoxy and cyclopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with a methylamine derivative under basic conditions.
Introduction of Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Cyclopropoxy Group Addition: The cyclopropoxy group is typically added through a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline
- 2-(tert-butoxy)-6-cyclopropoxy-N-methylaniline
Comparison
Compared to similar compounds, 2-Tert-butoxy-6-cyclopropoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N-methyl-6-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-12-7-5-6-11(18-10-8-9-10)13(12)14(17)16-4/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
Clé InChI |
HOYUTAPYKVUGKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1C(=O)NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


